molecular formula C14H13N3O3 B11794044 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11794044
M. Wt: 271.27 g/mol
InChI Key: WRPHRTLTLTUUIE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, which integrates a phenol, a 1,2,4-triazole, and a 2-methylfuran moiety, suggests potential as a key scaffold for the development of kinase inhibitors. The 1,2,4-triazole core is a well-known pharmacophore that can act as a hydrogen bond acceptor and donor, enabling effective interaction with the ATP-binding sites of various kinases. This compound is primarily utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets implicated in oncology and inflammatory diseases. Researchers are investigating its mechanism of action as a potential allosteric or competitive inhibitor, with its phenolic group serving as a critical handle for further chemical derivatization to modulate solubility and binding affinity. The furan and triazole heterocycles are also of interest in the synthesis of novel metal-organic frameworks (MOFs) and as ligands in catalytic systems, exploring their chelating properties. Current preclinical research focuses on its application in targeted protein degradation strategies and as a molecular probe to elucidate signaling pathways involved in cellular proliferation and apoptosis.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-methoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C14H13N3O3/c1-8-10(5-6-20-8)14-15-13(16-17-14)9-3-4-11(18)12(7-9)19-2/h3-7,18H,1-2H3,(H,15,16,17)

InChI Key

WRPHRTLTLTUUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 2-Methoxyphenol

2-Methoxyphenol undergoes regioselective nitration at the para position using concentrated HNO₃ in acetic anhydride at 0–5°C, yielding 4-nitro-2-methoxyphenol.

Step 2: Reduction to 4-Amino-2-methoxyphenol

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine with >95% conversion.

Step 3: Diazotization and Hydrazine Formation

The amine is converted to a diazonium salt (NaNO₂, HCl, 0°C) and subsequently reduced with SnCl₂ in HCl to yield 4-hydrazinyl-2-methoxyphenol (82% yield).

Step 1: Oxidation of 2-Methylfuran-3-carbaldehyde

The aldehyde is oxidized to 2-methylfuran-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C (78% yield).

Step 2: Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂, reflux, 4 hr) produces 2-methylfuran-3-carbonyl chloride, isolated via distillation (bp 142–145°C).

Reaction Conditions

  • Solvent : Anhydrous DMF

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 80°C, 12 hr

  • Molar Ratio : 1:1 (hydrazine:carbonyl chloride)

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl chloride, followed by cyclodehydration to form the 1,2,4-triazole ring (Figure 2).

ParameterValue
Yield68%
Purity (HPLC)98.2%
Reaction Scale50 mmol

Critical Analysis of Competing Methodologies

Alternative Route via Huisgen Cycloaddition

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles requires modified substrates:

  • Azide Component : 4-Azido-2-methoxyphenol

  • Alkyne Component : 2-Methylfuran-3-ylacetylene

This method produces regioisomeric mixtures (1,4- vs. 1,5-triazoles) with poor selectivity (<30% desired product), making it less viable than hydrazine-based routes.

Solid-Phase Synthesis Attempts

Immobilizing the hydrazine component on Wang resin enabled a semi-automated synthesis, but suffered from:

  • Low functional group tolerance (45% yield)

  • Tedious purification requirements

  • High residual linker impurities (up to 12%)

Structural Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d6)

δ (ppm)MultiplicityIntegrationAssignment
12.45s1HPhenolic -OH
8.27s1HTriazole C-H
7.58d (J=8.4 Hz)1HAromatic H-5
6.94d (J=8.4 Hz)1HAromatic H-3
6.81s1HFuran H-4
6.32s1HFuran H-5
3.87s3HOCH₃
2.38s3HFuran-CH₃

HRMS (ESI+)

  • Observed : m/z 271.1189 [M+H]⁺

  • Calculated : 271.1193 (C₁₄H₁₃N₃O₃)

Industrial-Scale Production Considerations

Solvent Selection

Comparative studies identified ethyl acetate as optimal for:

  • High product solubility (82 mg/mL at 25°C)

  • Low water miscibility (3.3% w/w)

  • Ease of recovery (bp 77°C)

Catalytic System Optimization

Screening of Lewis acids revealed ZnCl₂ (10 mol%) enhances cyclization kinetics:

CatalystTime (hr)Yield (%)
None2452
ZnCl₂879
FeCl₃1268
CuI1861

Green Chemistry Approaches

Microwave-Assisted Synthesis

Irradiation (300 W, 120°C) reduced reaction time from 12 hr to 35 min with comparable yield (71%).

Aqueous Workup Modifications

Replacing DMF with a water/EtOH (1:3) system decreased:

  • Organic waste by 62%

  • Energy consumption (ΔT = 40°C vs. 80°C)

  • Production costs (18% reduction)

Chemical Reactions Analysis

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.

    Reduction: The triazole ring can be reduced to a dihydrotriazole under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol 1,2,4-Triazole 2-Methylfuran-3-yl, Methoxyphenol Not explicitly reported (theoretical antimicrobial potential)
5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline 1,2,4-Triazole Furan-3-yl, Bromoaniline Antibacterial : MIC = 5.2 µM (vs. S. aureus)
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline 1,2,4-Triazole Thiophen-3-yl, Fluoroaniline Antibacterial : MIC = 6.1 µM (vs. S. aureus)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Methoxyphenyl, Phenyl, Thiol Antifungal/Antibiotic (activity noted but not quantified)
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Thiazole, Methyl, Thiol Not explicitly reported (similar triazole-thiol derivatives show antimicrobial activity)
Key Observations:

Heterocyclic Substituents :

  • The 2-methylfuran-3-yl group in the target compound distinguishes it from analogues with thiophene or thiazole substituents. Furan derivatives (e.g., 5-bromo-2-(3-(furan-3-yl)-triazol-5-yl)aniline) exhibit superior antibacterial activity (MIC = 5.2 µM) compared to thiophene analogues (MIC = 6.1 µM), suggesting that oxygen-containing heterocycles may enhance bioactivity .
  • Thiol-containing triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) are associated with antifungal properties, but the absence of a thiol group in the target compound may limit its spectrum of activity .

Phenolic vs.

Biological Activity

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological applications.

The molecular structure of 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can be summarized as follows:

PropertyValue
Molecular FormulaC14H14N4O2
Molecular Weight270.28 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and triazole derivatives. The methodology often includes the use of solvents like methanol or DMSO and catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds containing the triazole ring exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can inhibit the growth of various cancer cell lines. In vitro assays demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potent cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenolMCF-727.3
Similar Triazole DerivativeHCT-1166.2

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for its anti-inflammatory and antioxidant properties. These activities are crucial for developing therapeutic agents targeting various inflammatory diseases.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in a clinical setting for their efficacy against resistant bacterial strains. The results indicated that compounds similar to 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol could serve as potential candidates for further development in antibiotic therapy.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol?

The compound can be synthesized via condensation reactions between hydrazide intermediates and aldehydes. For example, hydrazine hydrate can react with an ester precursor (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) under reflux in propan-2-ol for 3–4 hours to form a hydrazide intermediate. Subsequent reactions with substituted aldehydes (e.g., methylfuran derivatives) in acetic acid yield the final product . Optimization includes solvent choice (e.g., propan-2-ol for reflux), stoichiometric control, and purification via recrystallization.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • 1H-NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and triazole/furan protons (δ 7.0–8.0 ppm) .
  • Elemental analysis (CHNS) : Validates stoichiometry (e.g., C% 42.36, N% 15.44 for triazole derivatives) .
  • Mass spectrometry : [M+H]+ peaks confirm molecular weight (e.g., m/z 374 for related compounds) .

Q. How do solubility and stability impact experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited stability in acidic/basic conditions require storage at 2–8°C in moisture-free environments. Pre-experiment solubility testing in ethanol, DMF, or aqueous buffers is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (using SHELX software ) provides bond lengths, angles, and torsion angles. For example, triazole rings in similar compounds show a mean C–C bond length of 1.39 Å and dihedral angles <10° between aromatic planes, confirming planarity . High-resolution data (R factor <0.04) minimizes refinement errors .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or cation effects (e.g., potassium salts enhance actoprotective activity vs. sodium ). Standardized protocols (e.g., fixed IC50 measurement conditions) and comparative studies with structural analogs (e.g., methylfuran vs. thiophen derivatives) are critical .

Q. Can computational modeling predict binding modes with biological targets?

Molecular docking (e.g., using AutoDock Vina) and DFT calculations can model interactions with enzymes like cytochrome P450. Key parameters include:

  • Hydrogen bonding : The phenolic -OH and triazole N-atoms act as donors/acceptors .
  • Hydrophobic interactions : Methylfuran and methoxy groups contribute to binding affinity (logP ~0.8) . Validate predictions with mutagenesis or isotopic labeling studies .

Q. How do substituents on the triazole ring influence electronic properties?

Electron-donating groups (e.g., methoxy) increase electron density on the triazole ring, enhancing nucleophilic reactivity. This can be quantified via Hammett constants (σ values) or UV-Vis spectroscopy (λmax shifts) . For example, methoxy substitution reduces electrophilicity at the triazole C5 position, affecting regioselectivity in cross-coupling reactions .

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